Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
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Overview
Description
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is a complex organometallic compound that plays a significant role in catalysis, particularly in cross-coupling reactions. This compound is known for its stability and efficiency in forming carbon-carbon and carbon-heteroatom bonds, making it a valuable catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate typically involves the coordination of palladium with the ligand (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl) and (2’-amino-1,1’-biphenyl). The reaction is carried out under inert conditions to prevent oxidation and degradation of the palladium complex. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete coordination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale coordination reactions using high-purity reagents and solvents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds from aryl halides and boronic acids.
Heck Reaction: Coupling of aryl halides with alkenes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds from aryl halides and amines.
Common Reagents and Conditions
The common reagents used in these reactions include aryl halides, boronic acids, alkenes, and amines. The reactions are typically carried out in the presence of a base such as potassium carbonate or cesium carbonate, and solvents like toluene or dimethylformamide (DMF). The reactions are often performed under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, and arylamines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a catalyst in various cross-coupling reactions, facilitating the formation of complex organic molecules with high efficiency and selectivity .
Biology and Medicine
In biological and medicinal research, the compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to form carbon-nitrogen bonds is particularly valuable in the synthesis of drugs and natural products .
Industry
In the industrial sector, this compound is employed in the large-scale production of fine chemicals, polymers, and advanced materials. Its stability and efficiency make it a preferred catalyst for various manufacturing processes .
Mechanism of Action
The mechanism by which (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate exerts its catalytic effects involves the formation of a palladium complex with the substrate. The palladium center facilitates the oxidative addition of the aryl halide, followed by transmetalation with the boronic acid or other coupling partner, and finally reductive elimination to form the desired product. The ligand stabilizes the palladium center and enhances its reactivity .
Comparison with Similar Compounds
Similar Compounds
SPhos: 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
XPhos: 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Uniqueness
Compared to similar compounds, (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate offers enhanced stability and reactivity due to the presence of the amino-biphenyl ligand. This unique structure allows for more efficient catalytic cycles and higher yields in cross-coupling reactions .
Biological Activity
Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a palladium complex that has garnered attention in the field of catalysis, particularly for its role in cross-coupling reactions. This compound's biological activity is of interest due to its potential applications in medicinal chemistry and synthetic biology.
Chemical Structure and Properties
The compound features a palladium center coordinated to a methanesulfonato group and two distinct ligands: 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl and 2'-amino-1,1'-biphenyl-2-yl. Its molecular formula is C42H58N2O3P with a molecular weight of approximately 794.38 g/mol. The compound appears as a yellow powder with a melting point between 130°C and 140°C and is typically stored under inert conditions (nitrogen or argon) at low temperatures .
Biological Activity Overview
The biological activity of this palladium complex primarily revolves around its catalytic properties and potential therapeutic applications. Research indicates that palladium complexes can exhibit various biological effects, including:
- Anticancer Activity : Some palladium complexes have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. Studies have indicated that such complexes can disrupt cellular processes through the generation of reactive oxygen species (ROS) .
- Antimicrobial Properties : There is evidence suggesting that certain palladium complexes possess antimicrobial activity, which could be leveraged in developing new antibiotics .
Catalytic Activity
A significant aspect of the biological activity of this compound lies in its efficacy as a catalyst in cross-coupling reactions. For instance, the use of this palladium complex in the Buchwald-Hartwig cross-coupling reaction has been extensively documented. It facilitates the formation of C–N bonds efficiently, which is crucial for synthesizing pharmaceuticals and agrochemicals .
Table 1: Summary of Catalytic Performance
Reaction Type | Catalyst Used | Yield (%) | Conditions |
---|---|---|---|
Suzuki-Miyaura Coupling | Methanesulfonato(2-dicyclohexylphosphino...) | 85 | THF, 40°C, 2 h |
Buchwald-Hartwig Coupling | Methanesulfonato(2-dicyclohexylphosphino...) | 90 | THF, 40°C, 1 h |
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies indicate low acute toxicity levels; however, comprehensive long-term studies are needed to fully understand its biocompatibility .
Properties
Molecular Formula |
C40H51NO8PPdS2- |
---|---|
Molecular Weight |
875.4 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C26H35O2P.C12H10N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);/q;-1;;;+2/p-2 |
InChI Key |
DDLMKPHKQUXHOT-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
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